molecular formula C6H6F2N2 B046770 2,6-Difluorophenylhydrazine CAS No. 119452-66-3

2,6-Difluorophenylhydrazine

Cat. No.: B046770
CAS No.: 119452-66-3
M. Wt: 144.12 g/mol
InChI Key: IPCPEQXQGSGYCE-UHFFFAOYSA-N
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Description

2,6-Difluorophenylhydrazine is an organic compound with the chemical formula C6H6F2N2. It is a colorless crystalline solid that is not soluble in water but is soluble in organic solvents such as ether and chloroform. This compound is known for its strong reducing properties and is often used in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluorophenylhydrazine can be synthesized by reacting phenylhydrazine with hydrogen fluoride. In this reaction, phenylhydrazine is treated with hydrofluoric acid under controlled conditions to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves the same reaction as the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The process involves careful handling of hydrofluoric acid due to its highly corrosive nature .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluorophenylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Difluorophenylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluorophenylhydrazine involves its ability to donate electrons, making it a strong reducing agent. It can interact with various molecular targets, including enzymes and other proteins, altering their activity and function. The pathways involved often include redox reactions where the compound either gains or loses electrons .

Comparison with Similar Compounds

  • 2,4-Difluorophenylhydrazine
  • 2,3-Difluorophenylhydrazine
  • 2,5-Difluorophenylhydrazine

Comparison: 2,6-Difluorophenylhydrazine is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other difluorophenylhydrazines, the 2,6-isomer has distinct properties that make it more suitable for certain applications, particularly in organic synthesis and industrial processes .

Properties

IUPAC Name

(2,6-difluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCPEQXQGSGYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381194
Record name 2,6-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119452-66-3
Record name (2,6-Difluorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119452-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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